molecular formula C8H9ClN2 B1510254 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 1060816-44-5

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No. B1510254
CAS RN: 1060816-44-5
M. Wt: 168.62 g/mol
InChI Key: RLNPCQYWZZVSLT-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a chemical compound . It belongs to the class of heterocyclic compounds known as naphthyridines . These heterocycles have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which include 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, has been covered in various studies . The published strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is characterized by the presence of two fused pyridine rings with different mutual arrangements of nitrogen atoms . This structure is similar to that of naphthalene, hence the name naphthyridine .


Chemical Reactions Analysis

1,5-Naphthyridines, including 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Future Directions

The future directions for the study and application of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine could include further exploration of its synthesis methods, reactivity, and potential biological activities. Given the significance of naphthyridine derivatives in medicinal chemistry, there is potential for future research in this area .

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNPCQYWZZVSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743643
Record name 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060816-44-5
Record name 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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